Cas no 88974-42-9 ((1-pentyl-1H-1,3-benzodiazol-2-yl)methanol)

(1-pentyl-1H-1,3-benzodiazol-2-yl)methanol structure
88974-42-9 structure
Product Name:(1-pentyl-1H-1,3-benzodiazol-2-yl)methanol
CAS No:88974-42-9
MF:C13H18N2O
MW:218.294823169708
CID:617496
PubChem ID:3653176
Update Time:2025-04-19

(1-pentyl-1H-1,3-benzodiazol-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-methanol, 1-pentyl-
    • (1-pentylbenzimidazol-2-yl)methanol
    • 88974-42-9
    • EN300-38867
    • (1-pentyl-1H-1,3-benzodiazol-2-yl)methanol
    • AKOS000272126
    • (1-Pentyl-1H-benzoimidazol-2-yl)-methanol
    • SR-01000087323-1
    • F0414-0069
    • Z57046191
    • (1-pentyl-1H-benzimidazol-2-yl)methanol
    • BB 0219474
    • SR-01000087323
    • AF-399/15337417
    • HMS1716B18
    • SCHEMBL1520593
    • DTXSID40394692
    • Inchi: 1S/C13H18N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,16H,2-3,6,9-10H2,1H3
    • InChI Key: MBPKUACQBFWOCB-UHFFFAOYSA-N
    • SMILES: OCC1=NC2C=CC=CC=2N1CCCCC

Computed Properties

  • Exact Mass: 218.142
  • Monoisotopic Mass: 218.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38Ų

(1-pentyl-1H-1,3-benzodiazol-2-yl)methanol Pricemore >>

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